

Technical Guide: Solubility & Stability Profile of 2,2-Dimethoxypropan-1-amine

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Compound of Interest

Compound Name: 2,2-Dimethoxypropan-1-amine

CAS No.: 131713-50-3

Cat. No.: B138681

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Executive Summary & Chemical Identity[1][2][3]

2,2-Dimethoxypropan-1-amine is a specialized bifunctional building block containing a primary amine and a dimethyl acetal. It is frequently employed in organic synthesis as a masked form of aminoacetone (1-aminopropan-2-one).

Critical Distinction: Do NOT confuse this compound with 2,2-Dimethoxypropane (DMP), a common water-scavenging reagent. This guide refers specifically to the amine-functionalized derivative.

Physicochemical Identity

Property	Value	Source/Note
Chemical Name	2,2-Dimethoxypropan-1-amine	IUPAC
CAS Number	131713-50-3	[Sigma-Aldrich, 2026]
Molecular Formula	-	-
Molecular Weight	119.16 g/mol	-
Appearance	Colorless to light yellow liquid	-
Boiling Point	~146 °C (at 760 mmHg)	Predicted/Observed
Density	0.962 g/cm ³	-
LogP (Predicted)	-0.7	Hydrophilic
pKa (Predicted)	6.98 ± 0.10	Lower than typical alkyl amines due to inductive effect of acetal oxygens.[1][2][3]

Solubility Profile

The solubility of **2,2-Dimethoxypropan-1-amine** is governed by the interplay between its polar primary amine group, the lipophilic methyl groups, and the polar (but non-protic) acetal functionality.

Solvent Compatibility Table

Data represents consensus based on structural polarity and functional group analysis.

Solvent Class	Solvent	Solubility Rating	Technical Context
Protic Polar	Water (pH > 8)	High (>100 mg/mL)	Highly soluble due to H-bonding capability. Warning: See Stability Section regarding pH.
Protic Polar	Methanol / Ethanol	High (>100 mg/mL)	Ideal solvents for stock preparation.
Aprotic Polar	DMSO / DMF	High (>100 mg/mL)	Suitable for biological assays; low volatility.
Chlorinated	Dichloromethane (DCM)	High (>50 mg/mL)	Standard solvent for extraction and synthesis.
Ethers	THF / Diethyl Ether	Moderate-High	Soluble; useful for anhydrous reactions.
Non-Polar	Hexane / Heptane	Low (<1 mg/mL)	Immiscible; useful for washing away non-polar impurities.

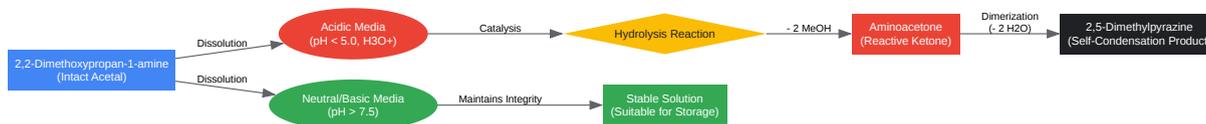
Critical Stability Warning: Aqueous Hydrolysis

The defining characteristic of this molecule is the acid-lability of the acetal group. While the amine functionality suggests solubility in aqueous acid (via protonation), doing so triggers rapid hydrolysis.

- Neutral/Basic Water (pH \geq 7.5): Stable. The amine exists in equilibrium between free base and protonated forms, but the acetal remains intact.
- Acidic Water (pH < 5.0): UNSTABLE. Acid catalysis hydrolyzes the acetal to a ketone (aminoacetone), which is reactive and prone to self-condensation (forming pyrazines).

Mechanistic Pathways & Stability Logic

The following diagram illustrates the stability decision tree and the degradation pathway triggered by improper solvent selection (acidic media).



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Figure 1: Stability decision tree showing the degradation pathway of **2,2-Dimethoxypropan-1-amine** in acidic environments leading to pyrazine formation.

Experimental Protocols

To ensure data integrity, researchers must validate solubility using stability-indicating methods. Simple visual solubility is insufficient due to the potential for invisible degradation (hydrolysis).

Protocol A: Stability-Indicating Solubility Assessment (HPLC/NMR)

Objective: Determine solubility while verifying chemical integrity.

Materials:

- Deuterated Solvents:

(with

to pH 10),

,

.

- Internal Standard: Dimethyl sulfone (inert).

Workflow:

- Preparation: Add 10 mg of **2,2-Dimethoxypropan-1-amine** to 0.6 mL of solvent.

- Visual Check: Vortex for 30 seconds. Record visual clarity (Clear/Cloudy/Precipitate).
- Time-Point Analysis:
 - T=0: Acquire

-NMR immediately.
 - T=24h: Re-acquire NMR to check for methanol release (singlet at ~3.3 ppm in

or ~3.1 ppm in

) or ketone methyl signals.
- Interpretation:
 - Intact: Distinct acetal methoxy singlets (~3.2 ppm, 6H).
 - Degraded: Loss of acetal signal; appearance of free methanol and new methylene signals adjacent to carbonyl.

Protocol B: Stock Solution Preparation for Biological Assays

Objective: Prepare a stable 100 mM stock solution.

- Solvent Choice: Use anhydrous DMSO or Ethanol. Avoid water for long-term storage.
- Weighing: Weigh 11.9 mg of substance into a sterile vial.
- Dissolution: Add 1.0 mL of anhydrous DMSO. Vortex until clear.
- Storage: Store at -20°C under nitrogen/argon.
- Aqueous Dilution: Dilute into aqueous buffer (PBS, pH 7.4) immediately prior to use. Ensure the final buffer pH does not drop below 7.0.

Handling & Storage Recommendations

- Hygroscopicity: The compound contains ether linkages and an amine, making it potentially hygroscopic. Moisture ingress can lead to slow hydrolysis over time if traces of acid (e.g., from absorption) are present.
- Storage Conditions:
 - Temperature: 2–8°C (Short term), -20°C (Long term).
 - Atmosphere: Store under Nitrogen or Argon.
 - Container: Tightly sealed glass vials with PTFE-lined caps.
- Safety: Wear nitrile gloves and safety glasses. Primary amines can be skin irritants.[3]

References

- National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 14900207, **2,2-Dimethoxypropan-1-amine**. Retrieved January 29, 2026, from [\[Link\]](#)

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Sources

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